molecular formula C17H19N3O5 B2426232 [2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(2-amino-2-oxoethoxy)benzoate CAS No. 1031129-73-3

[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(2-amino-2-oxoethoxy)benzoate

Cat. No.: B2426232
CAS No.: 1031129-73-3
M. Wt: 345.355
InChI Key: AOJGNWNENISIJD-UHFFFAOYSA-N
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Description

[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(2-amino-2-oxoethoxy)benzoate is a synthetic specialty chemical offered for research and development purposes. This molecule features a benzoate core linked to a 1-cyano-1-cyclopropylethyl group via a carbamoyl bridge, suggesting potential as a key intermediate in medicinal chemistry and drug discovery programs. Its complex structure, incorporating multiple functional groups including cyano, cyclopropyl, and carboxamide, makes it a candidate for investigating structure-activity relationships (SAR), particularly in the development of protease inhibitors or G-protein-coupled receptor (GPCR) ligands where such motifs are prevalent . The presence of the 4-(2-amino-2-oxoethoxy)benzoate moiety may also impart properties useful in the design of novel enzyme substrates or fluorescent probes. This product is strictly for laboratory research. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(2-amino-2-oxoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-17(10-18,12-4-5-12)20-15(22)9-25-16(23)11-2-6-13(7-3-11)24-8-14(19)21/h2-3,6-7,12H,4-5,8-9H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJGNWNENISIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(2-amino-2-oxoethoxy)benzoate (CAS Number: 927604-08-8) has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structure and Composition

The molecular formula of the compound is C20H19N3O3C_{20}H_{19}N_{3}O_{3}, with a molecular weight of 349.4 g/mol. The structure includes a cyano group, a cyclopropyl moiety, and a benzoate functional group, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
CAS Number927604-08-8

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cell lines. For instance, derivatives of alkyl 2-(acylthio)benzoates showed significant cytotoxicity against mouse splenic T cells, suggesting that structural components like the benzoate moiety may enhance such activities .
  • Antitumor Activity : Research has demonstrated that compounds containing similar functional groups exhibit antitumor properties. Specifically, newly synthesized benzimidazole derivatives showed promising antitumor activity across multiple cell lines, indicating that structural similarities might confer similar biological effects .
  • Inhibition of Enzymatic Activity : Some compounds in this category have been shown to inhibit specific enzymes, such as prolyl endopeptidase, which plays a role in various physiological processes including protein metabolism and cell signaling. The presence of specific substituents like acetyl or propionyl groups can enhance inhibitory activity against these enzymes .

Study on Antitumor Activity

In a recent study assessing the antitumor potential of various synthesized compounds, it was found that those with structural analogies to the target compound exhibited significant inhibition of cell proliferation in vitro. The most effective compounds demonstrated higher efficacy in two-dimensional assays compared to three-dimensional models, emphasizing the importance of structural configuration in determining biological activity .

Cytotoxicity Assessment

A comparative analysis of structurally related compounds revealed that those containing the cyano group showed enhanced cytotoxic effects on cancer cell lines. The study highlighted that modifications in the alkyl chain length and branching significantly influenced the level of cytotoxicity observed .

Q & A

Q. What are the optimal synthetic routes for [2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(2-amino-2-oxoethoxy)benzoate, considering yield and purity?

Synthesis typically involves multi-step reactions, including amide bond formation and esterification. Key steps include:

  • Step 1 : Reacting 1-cyano-1-cyclopropylethylamine with a chloroacetyl chloride derivative under anhydrous conditions to form the intermediate 2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl chloride.
  • Step 2 : Coupling the intermediate with 4-(2-amino-2-oxoethoxy)benzoic acid using a carbodiimide-based coupling agent (e.g., EDC/HOBt) in dichloromethane or DMF.
  • Critical Parameters : Temperature control (0–5°C for Step 1; room temperature for Step 2), solvent purity, and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side reactions. Yields range from 60–75%, with purity >95% achievable via recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., cyano, amide, ester) and stereochemistry. Key signals include δ ~170 ppm (carbonyl groups) and δ ~2.5 ppm (cyclopropyl protons) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect by-products (e.g., unreacted intermediates) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~434.18) .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC and NMR.
  • pH Stability : Incubate in buffers (pH 3–9) and analyze hydrolysis products (e.g., free benzoic acid derivatives).
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation using UV-Vis spectroscopy. Cyclopropane and cyano groups may confer susceptibility to radical-mediated breakdown .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structurally analogous compounds guide mechanistic studies for this compound?

Analogues with fluorobenzyl or chlorophenyl groups (e.g., ) show divergent activities in enzyme inhibition assays. To resolve contradictions:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace cyclopropyl with cyclohexyl) and test against target enzymes (e.g., kinases, proteases).
  • Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets.
  • Molecular Dynamics Simulations : Model compound-receptor interactions to identify critical binding residues (e.g., hydrophobic pockets accommodating cyclopropyl groups) .

Q. What in silico strategies predict the compound’s interaction with biological targets or metabolic pathways?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores (e.g., <−8.0 kcal/mol).
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP ~2.1), cytochrome P450 interactions, and blood-brain barrier penetration.
  • Metabolic Pathway Mapping : KEGG or MetaCore databases identify potential off-target effects (e.g., interference with purine metabolism due to amide/ester linkages) .

Q. What experimental designs evaluate the compound’s environmental impact and degradation pathways?

  • Ecotoxicology Assays : Follow ISO 11348-3 for acute toxicity in Daphnia magna (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀).
  • Degradation Studies :
    • Abiotic : Expose to UV light and analyze photoproducts via LC-MS.
    • Biotic : Incubate with soil microbiota and track biodegradation using ¹⁴C-labeled compound.
  • Long-Term Monitoring : Deploy in microcosm systems simulating freshwater/sediment environments to assess bioaccumulation (log Kow ~1.8 predicted) .

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